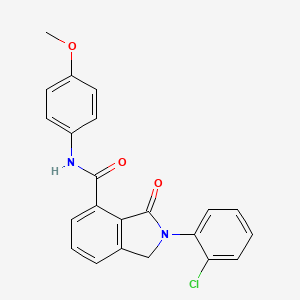![molecular formula C26H22ClN3O B15003299 2-(4-chlorophenyl)-1-(2-methoxyethyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15003299.png)
2-(4-chlorophenyl)-1-(2-methoxyethyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-1-(2-methoxyethyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is a synthetic organic compound that belongs to the class of imidazo[1,2-a]imidazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-(2-methoxyethyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.
Substitution reactions: Introducing the 4-chlorophenyl and 2-methoxyethyl groups through nucleophilic substitution reactions.
Cyclization: The final step often involves cyclization to form the imidazo[1,2-a]imidazole core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the imidazole ring or the phenyl groups.
Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chlorophenyl site.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-1-(2-methoxyethyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenyl)-1-(2-methoxyethyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole derivatives: Compounds with slight modifications to the core structure.
Other imidazo[1,2-a]imidazoles: Compounds with different substituents on the imidazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological or chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C26H22ClN3O |
|---|---|
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1-(2-methoxyethyl)-5,6-diphenylimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C26H22ClN3O/c1-31-17-16-29-23(19-12-14-22(27)15-13-19)18-30-25(21-10-6-3-7-11-21)24(28-26(29)30)20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3 |
Clé InChI |
GVARTGAGMOZYGD-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=CN2C1=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B15003219.png)

![(1S,2S,4S,6R)-3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B15003231.png)
![N-methyl-N-phenyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B15003239.png)
![1-(2-hydroxy-5-methylphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15003245.png)
![3-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B15003253.png)
![4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B15003259.png)
![1,3-dimethyl-8-(2-methylphenyl)-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15003262.png)
![2-amino-7-[3-(2-phenylethoxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15003266.png)
![2-Chloro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide](/img/structure/B15003271.png)
![N-(4-fluorophenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide](/img/structure/B15003278.png)
![1-(3-bromophenyl)-4-(3-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B15003286.png)
![N-(4-ethoxy-3-methoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B15003304.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B15003306.png)
